Carboxyl Regioisomer Differentiation: 3-Position Piperidine Carboxylic Acid vs. 4-Position Isomer (CAS 899717-99-8)
The target compound bears the carboxylic acid functionality at the piperidine 3-position (CAS 899703-25-4), whereas the closest positional isomer bears the identical functional group at the piperidine 4-position (CAS 899717-99-8) . Both compounds share the identical molecular formula (C9H13N3O4S) and molecular weight (259.28 g/mol), yet the shift in carboxyl attachment point alters the vector of subsequent derivatization by approximately 1.5 Å and changes the spatial relationship between the sulfonamide-imidazole motif and the carboxylic acid handle. This regioisomer pair is cross-referenced via ChemBridge building block catalog numbers: 3020123 for the 3-carboxylic acid versus 3020122 for the 4-carboxylic acid .
| Evidence Dimension | Carboxylic acid attachment position on piperidine ring |
|---|---|
| Target Compound Data | 3-position (CAS 899703-25-4, ChemBridge ID 3020123) |
| Comparator Or Baseline | 4-position (CAS 899717-99-8, ChemBridge ID 3020122) |
| Quantified Difference | Regioisomeric: identical MF and MW; differing only in carboxyl substitution position |
| Conditions | Structural comparison based on CAS registry and vendor catalog data |
Why This Matters
The 3-carboxy substitution presents a distinct trajectory for amide coupling relative to the sulfonamide group, enabling access to conformational space inaccessible to the 4-carboxy isomer—critical when probing structure-activity relationships where linker geometry dictates potency.
